

# YL217 Demonstrates Promising Antitumor Efficacy in Preclinical Gastrointestinal Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 217 |           |
| Cat. No.:            | B15589250            | Get Quote |

Suzhou, China – Preclinical data presented at the American Association for Cancer Research (AACR) Annual Meeting in 2025 revealed that YL217, a novel antibody-drug conjugate (ADC) targeting Cadherin-17 (CDH17), exhibits significant antitumor activity in various gastrointestinal cancer models. The findings suggest that YL217 could offer a new therapeutic option for patients with gastric, colorectal, and pancreatic cancers, which frequently overexpress CDH17.

YL217 is composed of a humanized anti-CDH17 monoclonal antibody, a potent topoisomerase I inhibitor payload, and a cleavable linker. This design allows for targeted delivery of the cytotoxic payload to cancer cells expressing CDH17, a protein associated with tumor progression and metastasis in several gastrointestinal malignancies.

## **Comparative Analysis of Antitumor Efficacy**

Preclinical studies evaluated the efficacy of YL217 in cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of gastric, colorectal, and pancreatic cancer. The results, as described in the AACR presentation abstract, indicated "superior efficacy in causing tumor regressions and good tolerability" across models with varying levels of CDH17 expression.[1] While specific quantitative data from the poster presentation are not yet publicly available, the abstract highlights the potential of YL217 as a promising therapeutic candidate.

For a comprehensive understanding of YL217's potential, its preclinical performance can be contextualized by comparing it with the efficacy of established standard-of-care therapies in



similar disease settings.

| Cancer Type       | YL217 Preclinical<br>Efficacy<br>(Qualitative)                                       | Standard of Care<br>Regimen                   | Efficacy of<br>Standard of Care<br>(Clinical Data)                                                                                                                     |
|-------------------|--------------------------------------------------------------------------------------|-----------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Gastric Cancer    | Significant tumor regression in xenograft models.[2]                                 | Ramucirumab +<br>Paclitaxel (second-<br>line) | Overall Response Rate (ORR): 15.1% - 28%[3][4] Median Overall Survival (OS): 9.6 - 13.43 months[3] [5] Median Progression-Free Survival (PFS): 4.4 - 6.87 months[3][5] |
| Colorectal Cancer | Significant tumor regression in xenograft models.[2]                                 | FOLFIRI +<br>Bevacizumab<br>(second-line)     | Objective Response Rate (ORR): 32%[6] Median Progression- Free Survival (PFS): 11.6 months[6] Median Overall Survival (OS): 21.4 months[6]                             |
| Pancreatic Cancer | Significant tumor regression in xenograft models. (Implied from focus on GI cancers) | FOLFIRINOX (first-<br>line, metastatic)       | Objective Response Rate (ORR): 31.6%[7] [8] Median Progression-Free Survival (PFS): 6.4 months[7][8] Median Overall Survival (OS): 11.1 months[7][8]                   |

## **Mechanism of Action and Signaling Pathway**

YL217's mechanism of action is predicated on the specific binding of its antibody component to CDH17 on the surface of tumor cells. Upon binding, the ADC is internalized, and the linker is



cleaved, releasing the topoisomerase I inhibitor payload directly into the cancer cell. This targeted delivery is designed to maximize the cytotoxic effect on tumor cells while minimizing systemic toxicity. Topoisomerase I is a crucial enzyme for DNA replication and repair, and its inhibition leads to DNA damage and ultimately, apoptosis (programmed cell death) of the cancer cell.



Click to download full resolution via product page

Caption: Mechanism of action of YL217 ADC.

## **Experimental Protocols**

The preclinical evaluation of YL217 involved standard in vivo methodologies to assess antitumor efficacy. While the specific details of the protocols for the YL217 studies are not yet fully disclosed, a general experimental workflow for such studies is outlined below.

Cell Line-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) Model Development:

- Cell Culture (for CDX): Human gastric, colorectal, or pancreatic cancer cell lines with known
   CDH17 expression levels are cultured under standard laboratory conditions.
- Tumor Fragment Implantation (for PDX): Surgically resected tumor tissues from patients with gastric, colorectal, or pancreatic cancer are fragmented and implanted subcutaneously into immunocompromised mice.
- Tumor Engraftment and Growth: Mice are monitored for tumor engraftment and growth.
   Once tumors reach a specified volume, the animals are randomized into treatment and control groups.

In Vivo Efficacy Studies:



- Treatment Administration: YL217 is administered to the treatment group, typically via intravenous injection, at various dose levels and schedules. The control group receives a vehicle control.
- Tumor Volume Measurement: Tumor dimensions are measured at regular intervals using calipers, and tumor volume is calculated.
- Body Weight Monitoring: Animal body weights are monitored as an indicator of treatmentrelated toxicity.
- Endpoint Analysis: At the end of the study, which is determined by a predefined tumor volume in the control group or a set time point, tumors are excised and weighed. Key efficacy endpoints include Tumor Growth Inhibition (TGI).





Click to download full resolution via product page

Caption: General experimental workflow for preclinical xenograft studies.

### **Future Outlook**

The promising preclinical data for YL217 have paved the way for its clinical development. A Phase 1, multicenter, open-label, first-in-human study is currently underway to evaluate the safety, tolerability, pharmacokinetics, and efficacy of YL217 in patients with advanced solid tumors.[2] This trial will be crucial in determining the therapeutic potential of YL217 in a clinical setting and its ability to address the unmet medical needs of patients with CDH17-expressing gastrointestinal cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. A Phase 1, Multicenter, Open-Label, First-in-Human Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Efficacy of YL217 in Patients With Advanced Solid Tumors | Clinical Trials at Yale [medicine.yale.edu]
- 3. Ramucirumab Improves Survival as Second-Line Therapy in Patients with Advanced Gastric Cancer | Value-Based Cancer Care [valuebasedcancer.com]
- 4. Ramucirumab plus paclitaxel as second-line treatment in patients with advanced gastric or gastroesophageal junction adenocarcinoma: a nationwide real-world outcomes in Korea study (KCSG-ST19-16) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ramucirumab Plus Paclitaxel as a Second-line Chemotherapy in Older Adults With Advanced Gastric Cancer (YCOG1601) | Anticancer Research [ar.iiarjournals.org]
- 6. Phase II clinical trial of second-line FOLFIRI plus bevacizumab for patients with metastatic colorectal cancer: AVASIRI trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ilusurgonc.org [llusurgonc.org]
- 8. researchgate.net [researchgate.net]



• To cite this document: BenchChem. [YL217 Demonstrates Promising Antitumor Efficacy in Preclinical Gastrointestinal Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589250#yl217-comparative-analysis-of-antitumor-efficacy-in-different-cancer-types]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com